molecular formula C9H9NO2S B1320814 2,4-Dimethoxybenzo[d]thiazole CAS No. 858635-78-6

2,4-Dimethoxybenzo[d]thiazole

Cat. No.: B1320814
CAS No.: 858635-78-6
M. Wt: 195.24 g/mol
InChI Key: SPSGTYIHXMQOGT-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with methoxy groups at the 2 and 4 positions. This compound is part of the larger family of benzothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2,4-Dimethoxybenzo[d]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiazole derivatives, including this compound, have been shown to exhibit antimicrobial, antifungal, and anti-inflammatory properties . These interactions often involve the inhibition or activation of specific enzymes, leading to changes in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells, inhibit the growth of pathogenic microorganisms, and reduce inflammation by modulating the activity of key signaling molecules . These effects highlight the potential therapeutic applications of this compound in treating various diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, thiazole derivatives have been reported to inhibit the activity of enzymes involved in DNA replication and repair, thereby inducing cytotoxic effects in cancer cells . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, further influencing cellular function.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under various conditions, maintaining their biological activity over time . The degradation products of this compound may also exhibit biological activity, potentially leading to different effects on cells and tissues.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, this compound may induce toxic or adverse effects, including cytotoxicity and organ damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Thiazole derivatives are known to influence metabolic flux and metabolite levels by modulating the activity of key enzymes . For instance, this compound may inhibit the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its biological activity . For example, thiazole derivatives may be transported into cells via specific membrane transporters, where they can exert their effects on intracellular targets.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxybenzo[d]thiazole typically involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones. One common method includes the condensation of 2-aminobenzenethiol with 2,4-dimethoxybenzaldehyde under acidic conditions, followed by cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production of benzothiazoles, including this compound, often employs green chemistry principles. This involves the use of environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxybenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethoxybenzo[d]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dimethoxybenzothiazole
  • 2,4-Dimethoxybenzo[d]oxazole
  • 2,4-Dimethoxybenzo[d]imidazole

Comparison: 2,4-Dimethoxybenzo[d]thiazole is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, such as 2,4-Dimethoxybenzothiazole and 2,4-Dimethoxybenzo[d]oxazole, the thiazole ring in this compound offers enhanced stability and reactivity, making it a valuable compound in various applications .

Properties

IUPAC Name

2,4-dimethoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-11-6-4-3-5-7-8(6)10-9(12-2)13-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSGTYIHXMQOGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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